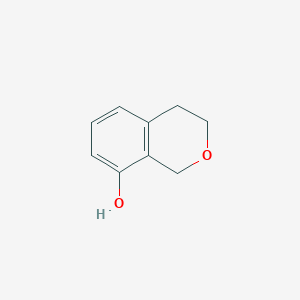
8-(4-Hydroxybenzamido)octanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-Hydroxybenzamido)octanoic acid: is a chemical compound with the molecular formula C15H21NO4 and a molecular weight of 279.33 g/mol . It is a white crystalline powder that is soluble in water and has a melting point of approximately 537.9°C . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Hydroxybenzamido)octanoic acid typically involves the reaction of 8-aminocaprylic acid with O-acetylsalicyloyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out at a controlled temperature to ensure the formation of the desired product. The intermediate product is then purified through recrystallization or column chromatography to obtain the final compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained through a series of purification steps, including filtration, washing, and drying .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 8-(4-Hydroxybenzamido)octanoic acid can undergo oxidation reactions, where the hydroxyl group is oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: It can undergo substitution reactions, where the hydroxyl group is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 8-(4-Hydroxybenzamido)octanoic acid is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It is also used in the development of enzyme inhibitors and activators .
Medicine: It is used as a penetration enhancer to improve the bioavailability of orally administered drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of cosmetics and personal care products .
Wirkmechanismus
The mechanism of action of 8-(4-Hydroxybenzamido)octanoic acid involves its ability to enhance the permeability of cell membranes. This is achieved through the interaction of the compound with lipid bilayers, leading to increased fluidity and permeability . The compound acts as a localized buffer, neutralizing the pH of the microenvironment and stabilizing the active ingredient, thereby enhancing its absorption and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Comparison: 8-(4-Hydroxybenzamido)octanoic acid is unique in its ability to enhance drug absorption and bioavailability. Compared to similar compounds like 8-(2-Hydroxybenzamido)octanoic acid and SNAC, it offers improved stability and efficacy in drug delivery systems . Its unique structure allows for better interaction with cell membranes, making it a valuable compound in pharmaceutical research and development .
Eigenschaften
Molekularformel |
C15H21NO4 |
|---|---|
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
8-[(4-hydroxybenzoyl)amino]octanoic acid |
InChI |
InChI=1S/C15H21NO4/c17-13-9-7-12(8-10-13)15(20)16-11-5-3-1-2-4-6-14(18)19/h7-10,17H,1-6,11H2,(H,16,20)(H,18,19) |
InChI-Schlüssel |
NJAVVSBROJEBQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NCCCCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane](/img/structure/B13982018.png)

![1-[3-(Methoxymethoxy)-2-methylpropyl]-4-(1-methylethyl)benzene](/img/structure/B13982029.png)

![N-[3-(2-Pyridinylmethoxy)phenyl]acetamide](/img/structure/B13982031.png)





![2,5-Dioctylthieno[3,2-b]thiophene](/img/structure/B13982077.png)

